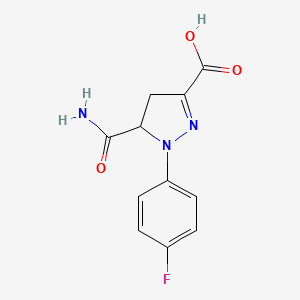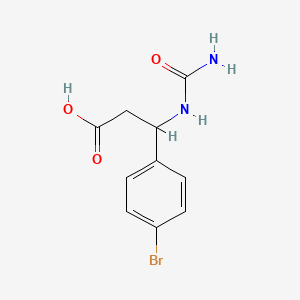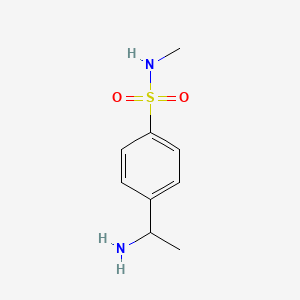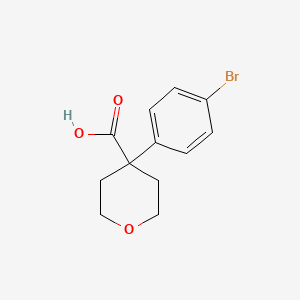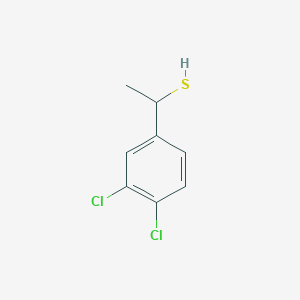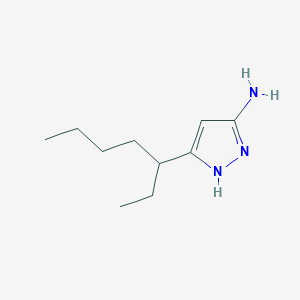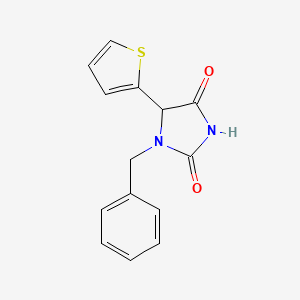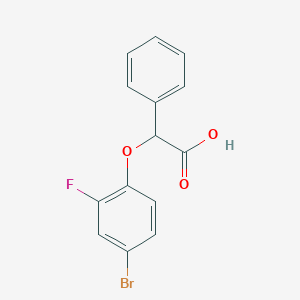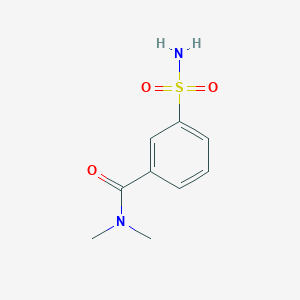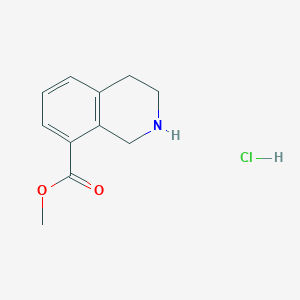
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
説明
“Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1029689-82-4 . It has a molecular weight of 227.69 . The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-8-isoquinolinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .
Molecular Structure Analysis
The InChI code for “Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .
科学的研究の応用
Derivatives and Synthetic Applications
- Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester, have been synthesized and characterized. These compounds are fully characterized by elemental analyses, NMR spectra, optical rotation, and, in some cases, X-ray diffraction. These studies offer insights into the synthetic routes and structural features of tetrahydroisoquinoline derivatives, contributing to organic chemistry and drug design methodologies (Jansa, Macháček, & Bertolasi, 2006).
Therapeutic Potentials
- Tetrahydroisoquinolines, including compounds related to Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride, have been recognized for their diverse therapeutic potentials. This class of compounds, initially noted for neurotoxicity, has been explored for anticancer, anti-Parkinsonism, and antimicrobial applications. The US FDA approval of trabectedin, a compound featuring the tetrahydroisoquinoline scaffold for soft tissue sarcoma treatment, highlights the anticancer drug discovery significance of these derivatives (Singh & Shah, 2017).
Mechanistic Studies and Pharmacological Activities
- Research into tetrahydroisoquinoline derivatives has also included mechanistic studies and evaluation of pharmacological activities. For instance, the study of substituted isoquinolines as prolylhydroxylase inhibitor drug candidates indicates the complex behavior of these compounds under mass spectrometric conditions. Such studies contribute to understanding the biochemical interactions and potential drug development strategies for diseases like anemic disorders (Thevis et al., 2008).
Corrosion Inhibition
- Beyond biomedical applications, derivatives of tetrahydroisoquinolines have been studied for their role as corrosion inhibitors, showcasing the versatility of this chemical scaffold. The synthesis and identification of novel heterocyclic compounds based on the tetrahydroisoquinoline moiety for corrosion protection of metals in aggressive environments illustrate the broad applicability of these compounds in materials science (Rbaa et al., 2019).
Safety And Hazards
特性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQHHVHUWVSLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



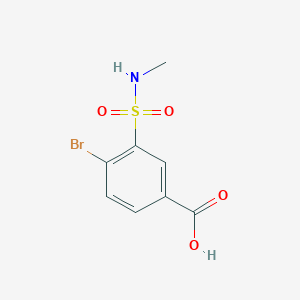
amine](/img/structure/B1520994.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)

